REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[C:4]1[CH:16]=[CH:15][C:7]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[C:6]([N+:17]([O-:19])=[O:18])[CH:5]=1.O.[OH-].[Li+]>C1COCC1.O>[C:11]([O:10][C:8](=[O:9])[C:7]1[CH:15]=[CH:16][C:4]([C:3]([OH:20])=[O:2])=[CH:5][C:6]=1[N+:17]([O-:19])=[O:18])([CH3:14])([CH3:12])[CH3:13] |f:1.2.3|
|
Name
|
|
Quantity
|
21.49 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
143 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
97 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partially evaporated
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice/water bath
|
Type
|
ADDITION
|
Details
|
treated with 1N HCl dropwise (35 mL)
|
Type
|
CUSTOM
|
Details
|
Precipitation of a solid
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with DCM (150 mL and 2×50 mL) The aqueous phase
|
Type
|
ADDITION
|
Details
|
was further treated with 1N HCl (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with water and finally with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate and evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |